molecular formula C6H7NO5 B1523829 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1251924-30-7

3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B1523829
CAS No.: 1251924-30-7
M. Wt: 173.12 g/mol
InChI Key: MJNKHGCSKGJAAK-UHFFFAOYSA-N
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Description

Structural Characterization and Physicochemical Properties

IUPAC Nomenclature and Systematic Identification

3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid represents the systematic IUPAC name for this compound. The molecule belongs to the dihydrooxazole class (also known as 4,5-dihydroisoxazole), featuring a five-membered heterocyclic structure with adjacent nitrogen and oxygen atoms. The numbering convention for this heterocycle begins at the oxygen atom, with subsequent numbering proceeding around the ring.

The compound is uniquely identified through several chemical notation systems:

  • Chemical Abstracts Service (CAS) Registry Number: 1251924-30-7
  • International Chemical Identifier (InChI): InChI=1S/C6H7NO5/c1-11-6(10)3-2-4(5(8)9)12-7-3/h4H,2H2,1H3,(H,8,9)
  • InChIKey: MJNKHGCSKGJAAK-UHFFFAOYSA-N
  • Simplified Molecular-Input Line-Entry System (SMILES): COC(=O)C1=NOC(C1)C(=O)O
  • MDL Number: MFCD16990625

The systematic identification follows IUPAC rules for heterocyclic compounds. The "4,5-dihydro" prefix indicates saturation at positions 4 and 5 in the oxazole ring. The substituents are designated by their positions (3 and 5) and identities (methoxycarbonyl and carboxylic acid) on the ring system.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C6H7NO5, indicating a composition of 6 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms. The molecular weight is precisely 173.1235 g/mol.

Table 1. Elemental Composition of this compound

Element Number of Atoms Atomic Weight (g/mol) Mass Contribution (g/mol) Mass Percentage (%)
Carbon (C) 6 12.0107 72.0642 41.62
Hydrogen (H) 7 1.00794 7.05558 4.06
Nitrogen (N) 1 14.0067 14.0067 8.09
Oxygen (O) 5 15.9994 79.997 46.23
Total 19 173.1235 100

The high oxygen content (46.23%) contributes significantly to the molecule's polarity and potential hydrogen bonding capabilities. The presence of both a methoxycarbonyl group and a carboxylic acid group indicates amphiphilic properties, with the methyl ester providing some lipophilic character while the carboxylic acid contributes hydrophilic properties.

Crystallographic Data and Conformational Isomerism

The 4,5-dihydro-1,2-oxazole ring exists as a five-membered heterocyclic structure that is not fully aromatic due to the saturation at the 4,5 position. This creates a slightly puckered ring conformation rather than a planar structure. The presence of substituents at positions 3 and 5 further influences the overall molecular geometry.

The molecule possesses several potential rotational degrees of freedom:

  • Rotation around the bond connecting the methoxycarbonyl group to the oxazole ring
  • Rotation of the methoxy group within the methoxycarbonyl substituent
  • Rotation around the bond connecting the carboxylic acid group to the oxazole ring

Conformational isomerism arises from these rotational possibilities, particularly regarding the orientation of the carboxylic acid and methoxycarbonyl groups relative to the ring plane. The most stable conformers would likely minimize steric hindrance between these groups while optimizing electronic effects and potential intramolecular hydrogen bonding.

The carbon atom at position 5 (where the carboxylic acid is attached) represents a chirality center, creating the potential for stereoisomerism. Since the InChIKey does not contain a stereochemical layer identifier (the second segment ends with "SA" for "stereochemistry absent"), the compound as described does not specify a particular stereoisomer. Both R and S configurations at this position are theoretically possible, though one may be energetically favored or predominant in synthesis.

Spectroscopic Profiles (IR, NMR, UV-Vis, Mass Spectrometry)

The spectroscopic profiles of this compound provide valuable insights into its structural features and electronic properties.

Infrared Spectroscopy (IR)

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

Table 2. Predicted Key IR Absorption Bands

Functional Group Wavenumber Range (cm⁻¹) Intensity Assignment
O-H stretch (carboxylic acid) 3300-2500 Strong, broad Carboxylic acid O-H
C=O stretch (carboxylic acid) 1700-1725 Strong Carboxylic acid carbonyl
C=O stretch (methyl ester) 1735-1750 Strong Ester carbonyl
C=N stretch 1630-1650 Medium Oxazole ring
C-O-C stretch (ester) 1200-1250 Strong Methoxy-carbonyl linkage
C-O stretch (acid) 1210-1320 Strong Carboxylic acid
N-O stretch 870-900 Medium Oxazole ring

The presence of two distinct carbonyl stretching frequencies (one for the carboxylic acid and one for the methyl ester) would be a distinguishing feature in the IR spectrum.

Nuclear Magnetic Resonance Spectroscopy (NMR)
¹H NMR

The proton NMR spectrum would be expected to show the following signals:

Table 3. Predicted ¹H NMR Signals

Proton Type Chemical Shift (ppm) Multiplicity Integration Assignment
-COOH 10.0-13.0 Broad singlet 1H Carboxylic acid proton
-OCH₃ 3.7-3.9 Singlet 3H Methoxy group
-CH- (position 5) 4.7-5.0 Doublet of doublets 1H Ring proton at C-5
-CH₂- (position 4) 3.0-3.4 Multiplet 2H Ring methylene protons

The methylene protons at position 4 would likely show complex coupling patterns due to their diastereotopic nature and coupling with the proton at position 5.

¹³C NMR

The carbon NMR spectrum would be expected to show the following signals:

Table 4. Predicted ¹³C NMR Signals

Carbon Type Chemical Shift (ppm) Assignment
C=O (carboxylic acid) 170-175 Carboxylic acid carbonyl
C=O (methyl ester) 160-165 Ester carbonyl
C=N 150-155 C-3 of oxazole ring
-OCH₃ 50-55 Methoxy carbon
-CH- (position 5) 75-80 C-5 of oxazole ring
-CH₂- (position 4) 35-40 C-4 of oxazole ring
Ultraviolet-Visible Spectroscopy (UV-Vis)

The UV-Vis spectrum of this compound would likely show absorption in the near-UV region due to the presence of the C=N bond and carbonyl groups, which possess π→π* and n→π* electronic transitions.

Table 5. Predicted UV-Vis Absorption Bands

Chromophore Approximate λmax (nm) Transition Type
C=N 220-240 π→π*
C=O (ester) 205-220 π→π*
C=O (acid) 200-215 π→π*
C=N and C=O 270-290 n→π*

The intensity of these absorption bands would be relatively low due to the limited conjugation in the molecule.

Mass Spectrometry

Mass spectrometric analysis provides information about molecular weight and fragmentation patterns. The predicted collision cross-section data from ion mobility mass spectrometry has been reported:

Table 6. Predicted Collision Cross Section Data from Ion Mobility Mass Spectrometry

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 174.03970 131.2
[M+Na]⁺ 196.02164 139.0
[M-H]⁻ 172.02514 133.1
[M+NH₄]⁺ 191.06624 149.6
[M+K]⁺ 211.99558 140.5
[M+H-H₂O]⁺ 156.02968 125.6
[M+HCOO]⁻ 218.03062 151.7
[M+CH₃COO]⁻ 232.04627 173.6
[M+Na-2H]⁻ 194.00709 135.1
[M]⁺ 173.03187 133.3
[M]⁻ 173.03297 133.3

The expected fragmentation pattern would likely include:

  • Loss of water from the carboxylic acid group (M-18)
  • Loss of methoxy group (M-31)
  • Decarboxylation of the carboxylic acid (M-44)
  • Cleavage of the methoxycarbonyl group (M-59)
  • Fragmentation of the oxazole ring structure

Thermochemical Properties and Stability Analysis

The thermochemical properties and stability of this compound are influenced by its functional groups and heterocyclic structure.

Thermal Stability

Based on structural considerations, this compound likely exhibits moderate thermal stability. The presence of multiple carbonyl groups and a heterocyclic ring suggests potential decomposition pathways at elevated temperatures:

  • Decarboxylation of the carboxylic acid group
  • Hydrolysis of the methyl ester
  • Ring opening of the oxazole structure

The compound would likely begin to decompose at temperatures above 150-200°C, though specific melting point and decomposition temperature data are not extensively documented in the current literature.

Chemical Stability

The chemical stability of this compound is influenced by several structural features:

Table 7. Chemical Stability Considerations

Environmental Factor Expected Stability Rationale
Acid conditions Moderate to low Potential for hydrolysis of the methyl ester; possible ring opening
Basic conditions Low Susceptible to base-catalyzed hydrolysis of the ester; deprotonation of carboxylic acid
Oxidizing agents Moderate The dihydrooxazole ring could be susceptible to oxidation
Reducing agents Moderate Potential reduction of the C=N bond
Aqueous environments Moderate The carboxylic acid group enhances water solubility but may lead to hydrolysis over time
Light exposure Moderate Limited chromophores suggest moderate photostability

The compound contains a carboxylic acid group, which makes it sensitive to pH changes. In basic conditions, the acid would be deprotonated, potentially affecting the compound's solubility and reactivity. According to available information, the compound may require storage under inert gas, suggesting air sensitivity.

Solubility Properties

The solubility profile of this compound is expected to reflect its polar nature:

Table 8. Predicted Solubility Properties

Solvent Type Expected Solubility Rationale
Water Moderate Carboxylic acid group enhances water solubility through hydrogen bonding
Alcohols (methanol, ethanol) Good Can form hydrogen bonds with both the carboxylic acid and ester groups
Ethers Limited to moderate Less capable of hydrogen bonding with the carboxylic acid
Chlorinated solvents Moderate Can interact with the carbonyl groups
Hydrocarbons Poor Insufficient interaction with the polar functional groups
DMSO, DMF Good Polar aprotic solvents capable of strong interactions with both functional groups

The amphiphilic nature of the molecule, with both polar (carboxylic acid) and moderately lipophilic (methoxycarbonyl) groups, contributes to a complex solubility profile that makes it versatile for various chemical applications.

Properties

IUPAC Name

3-methoxycarbonyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5/c1-11-6(10)3-2-4(5(8)9)12-7-3/h4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNKHGCSKGJAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C₆H₅NO₅
  • Molecular Weight : 171.11 g/mol
  • IUPAC Name : 3-methoxycarbonyl-1,2-oxazole-5-carboxylic acid
  • Appearance : Powder
  • Storage Temperature : +4 °C

Biological Activity Overview

The biological activity of this compound has been examined in various studies, focusing on its potential therapeutic effects, particularly in cancer treatment and antimicrobial activity.

Anticancer Activity

Research has indicated that compounds similar to 3-(methoxycarbonyl)-4,5-dihydro-1,2-oxazole derivatives exhibit anticancer properties through mechanisms such as inhibition of fatty acid synthase (FASN). For instance, a related compound C75 was shown to impair mitochondrial function and increase oxidative stress in cancer cells, suggesting that similar oxazole derivatives could have analogous effects .

Antimicrobial Properties

Studies have highlighted the potential of oxazole derivatives in exhibiting antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against various pathogens. For example, the incorporation of oxazole moieties has been linked to enhanced activity against Mycobacterium tuberculosis .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AnticancerC75 (FASN inhibitor)Impairs mitochondrial function and increases ROS
AntimicrobialOxazole derivativesDisruption of cell wall synthesis
AntioxidantVarious oxazolesScavenging free radicals

Case Study: Anticancer Effects

In a study examining the effects of oxazole derivatives on cancer cell lines, it was found that these compounds could induce apoptosis in a variety of cancer models. The mechanism involved the modulation of metabolic pathways associated with fatty acid synthesis . This suggests that this compound may similarly influence these pathways.

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of oxazole derivatives against Mycobacterium tuberculosis. The study reported minimum inhibitory concentrations (MICs) indicating that certain oxazole compounds could effectively inhibit bacterial growth. The structural characteristics of these compounds were critical for their activity .

Scientific Research Applications

Scientific Research Applications

The applications of 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be categorized into several key areas:

Medicinal Chemistry

The structural characteristics of this compound may lead to potential therapeutic applications. Compounds with similar structures have been investigated for their biological activities, including anti-inflammatory and antimicrobial properties. Future research should explore:

  • Biological Interactions : Investigating how this compound interacts with proteins and nucleic acids may reveal insights into its pharmacological potential.
  • Synthesis of Derivatives : Modifying the methoxycarbonyl or carboxylic acid groups could yield derivatives with enhanced biological activity.

Organic Synthesis

This compound can serve as a valuable intermediate in organic synthesis:

  • Reactions : It may undergo various chemical transformations typical for dihydrooxazoles, such as cycloadditions or nucleophilic substitutions.
  • Building Block : The compound can be utilized as a building block for synthesizing more complex organic molecules.

While specific case studies directly involving this compound are sparse, the following research directions are suggested based on related compounds:

A. Antimicrobial Activity

Research on similar dihydrooxazole derivatives has shown promising antimicrobial properties. Future studies could evaluate the efficacy of this compound against various pathogens.

B. Anti-inflammatory Properties

Investigating the anti-inflammatory effects of structurally related compounds could provide insights into possible therapeutic uses for this compound.

C. Synthesis Optimization

Developing efficient synthetic pathways to produce this compound and its derivatives will facilitate further research into its applications.

Comparison with Similar Compounds

Table 1: Key Properties of 4,5-Dihydroisoxazole-5-carboxylic Acid Derivatives

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Data/Applications
Target Compound Methoxycarbonyl C₆H₇NO₅ 173.13 Predicted CCS: [M+H]⁺ 133.3 Ų ; Limited commercial availability
3-(2-Chlorophenyl) Analog 2-Chlorophenyl C₁₀H₈ClNO₃ 225.63 Safety data available (GHS); CAS 522615-29-8; Regulatory info provided
3-(2,4-Dichlorophenyl) Analog 2,4-Dichlorophenyl C₁₀H₇Cl₂NO₃ 260.08 Commercial availability (250 mg for $248.00); Potential research reagent
Imidazole-Substituted Analog 2-Butyl-5-chloro-1H-imidazole C₁₃H₁₇ClN₃O₃ 298.75 Synthesized via hydrolysis (91% yield); Anti-inflammatory potential
3-(Pyridin-4-yl) Analog Pyridin-4-yl C₉H₈N₂O₃ 192.17 CAS 1038311-80-6; 97% purity; Used as a pharmaceutical reference standard

Structural and Functional Group Differences

  • The dihydroisoxazole ring confers partial saturation, enhancing stability compared to fully aromatic oxazoles .
  • Aryl-Substituted Analogs : Compounds like the 3-(2-chlorophenyl) and 3-(2,4-dichlorophenyl) derivatives exhibit increased hydrophobicity due to aryl groups, which may influence membrane permeability in biological systems .
  • Heterocyclic-Substituted Analogs : The imidazole- and pyridine-substituted variants (e.g., ) demonstrate how nitrogen-containing substituents can modulate electronic properties and binding interactions in therapeutic contexts.

Preparation Methods

Method A: Acid Chloride Route with Oxalyl Chloride

Step Reagents & Conditions Description Yield & Notes
1 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid precursor suspended in dry DCM, cooled in ice bath Starting material preparation
2 Oxalyl chloride (2 eq.), catalytic DMF, 0 °C to room temp, overnight stirring Conversion to acid chloride intermediate Intermediate isolated by solvent evaporation
3 Addition of nucleophile (e.g., amines or isocyanoacetates) with base (triethylamine) in DCM, room temp Cyclization and substitution to form oxazole Purification by flash chromatography, yields up to 82%

This method is well-established but requires careful handling of reactive acid chlorides and generates waste from oxalyl chloride and byproducts.

Method B: Triflylpyridinium Salt Activation (Novel Approach)

Step Reagents & Conditions Description Yield & Notes
1 Carboxylic acid (1 eq.) + DMAP-Tf (1.3 eq.) in CH2Cl2 at room temperature In situ formation of acylpyridinium salt Avoids isolation of acid chloride
2 Addition of ethyl isocyanoacetate (1.2 eq.) and DABCO as base Nucleophilic attack and cyclization to oxazole Moderate to good yields (~47% initially, optimized further)
3 Purification by standard methods (chromatography) Isolation of pure this compound Scalable and mild reaction conditions

This method offers advantages in operational simplicity, mild conditions, and functional group tolerance. It has been demonstrated to be scalable and applicable to complex molecules.

Comparative Analysis of Preparation Methods

Feature Acid Chloride Method (Method A) Triflylpyridinium Activation Method (Method B)
Reagents Oxalyl chloride, DMF, triethylamine DMAP-Tf, DABCO, ethyl isocyanoacetate
Reaction Conditions Low temperature to room temp, overnight Room temperature, shorter reaction time
Intermediate Isolation Acid chloride isolated No intermediate isolation needed (in situ)
Functional Group Tolerance Moderate High, including sensitive groups
Yield Up to 82% Moderate (~47% initial, optimizable)
Scalability Established industrial potential Demonstrated gram-scale synthesis
Environmental Impact Generates acid chloride waste Reduced waste, recyclable base (DMAP)

Research Findings and Notes

  • The triflylpyridinium reagent method represents a significant advancement in oxazole synthesis, enabling direct use of carboxylic acids without pre-activation steps.
  • Base choice is critical; DABCO was found superior to NEt3 or DIPEA for promoting cyclization.
  • The method tolerates sterically hindered and electronically diverse substrates, making it versatile for complex molecule synthesis.
  • Recovery and reuse of DMAP base enhance the sustainability of the process.
  • Traditional acid chloride methods remain useful for certain substrates but involve more hazardous reagents and longer reaction times.

Summary Table of Key Reaction Parameters

Parameter Method A: Acid Chloride Route Method B: Triflylpyridinium Activation
Starting Material Carboxylic acid Carboxylic acid
Activating Agent Oxalyl chloride + DMF DMAP-Tf (triflylpyridinium salt)
Base Triethylamine DABCO
Solvent Dry dichloromethane (DCM) Dichloromethane (DCM)
Temperature 0 °C to room temperature Room temperature
Reaction Time Overnight 1-2 hours
Yield Up to 82% Moderate (~47%, optimizable)
Purification Flash chromatography Flash chromatography
Functional Group Tolerance Moderate High
Scalability Industrially viable Gram-scale demonstrated

Q & A

Q. Basic

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign diastereotopic protons in the 4,5-dihydrooxazole ring (e.g., coupling constants to confirm stereochemistry) .
    • HRMS : Validate molecular weight (C₆H₇NO₅; [M+H]⁺ = 174.04) and isotopic patterns .
  • Chromatography :
    • HPLC/GC-MS : Use chiral columns (e.g., amylose-based) to resolve enantiomers and assess purity (>97% by area normalization) .

What computational methods are employed to predict the physicochemical properties and interaction mechanisms of this compound?

Q. Advanced

  • Collision Cross-Section (CCS) Prediction : Ion mobility-mass spectrometry (IM-MS) simulations to estimate molecular size/shape for structural validation .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with oxazole-binding pockets) .
  • DFT Calculations : Predict thermodynamic stability of tautomers and protonation states at physiological pH .

How should discrepancies in reported biological activities of this compound be addressed in experimental design?

Q. Advanced

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to confirm IC₅₀ values .
  • Target Specificity Profiling : Use CRISPR-edited cell lines or knockout models to rule out off-target effects .
  • Meta-Analysis : Compare datasets from orthogonal techniques (e.g., SPR vs. ITC for binding affinity) to resolve contradictions .

What are the key considerations in designing in vitro assays to evaluate the inhibitory potential of this compound against specific enzymes?

Q. Advanced

  • Substrate Mimicry : Ensure the oxazole scaffold mimics the natural substrate’s electronic profile (e.g., hydrogen-bonding motifs) .
  • Buffer Compatibility : Avoid phosphate buffers if the compound chelates metal cofactors (e.g., Zn²⁺-dependent enzymes); use HEPES or Tris instead .
  • Fluorescence Quenching Controls : Include controls for autofluorescence interference, especially with aromatic oxazole derivatives .

How can researchers leverage structural analogs to elucidate structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 4,5-dihydrooxazole ring and compare bioactivity .
  • 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using IC₅₀ data from analogs to map electrostatic/hydrophobic contributions .
  • Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify critical binding interactions .

What strategies mitigate degradation or instability of this compound during long-term storage?

Q. Basic

  • Lyophilization : Store as a lyophilized powder at -80°C under inert gas (N₂/Ar) to prevent hydrolysis of the methoxycarbonyl group .
  • Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrin complexes to enhance shelf life in solution .

How can metabolic pathways of this compound be tracked in cellular models?

Q. Advanced

  • Isotope Labeling : Synthesize ¹³C/²H-labeled derivatives for LC-MS/MS-based metabolic flux analysis .
  • CYP450 Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict hepatic metabolism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 2
3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

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